![molecular formula C11H13FN2S B5843745 N-cyclopropyl-N'-(2-fluoro-5-methylphenyl)thiourea](/img/structure/B5843745.png)
N-cyclopropyl-N'-(2-fluoro-5-methylphenyl)thiourea
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Overview
Description
N-cyclopropyl-N'-(2-fluoro-5-methylphenyl)thiourea, commonly known as CP-544326, is a thiourea-based compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CP-544326 exhibits a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of CP-544326 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. Specifically, CP-544326 has been shown to inhibit the activity of the protein tyrosine phosphatase SHP2, which plays a key role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
CP-544326 exhibits a range of biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and immunomodulatory effects. It has also been shown to inhibit the growth and proliferation of certain types of cells, such as cancer cells and immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-544326 is its potential as a therapeutic agent for the treatment of various diseases. However, there are also some limitations to its use in lab experiments. For example, CP-544326 is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several potential future directions for research on CP-544326. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cancer and inflammatory diseases. Another area of interest is the further characterization of the compound's mechanism of action, which could lead to the development of more effective treatments. Additionally, further research is needed to determine the potential side effects and toxicity of CP-544326, particularly in human subjects.
Synthesis Methods
CP-544326 can be synthesized using a multistep process that involves the reaction of cyclopropylamine with 2-fluoro-5-methylphenyl isothiocyanate. The resulting intermediate is then treated with hydrochloric acid and purified to obtain CP-544326 in its final form.
Scientific Research Applications
CP-544326 has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of interest is its potential as a therapeutic agent. CP-544326 has been shown to exhibit antitumor activity, making it a potential candidate for the treatment of cancer. It has also been studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-cyclopropyl-3-(2-fluoro-5-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c1-7-2-5-9(12)10(6-7)14-11(15)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJYAMBBGOTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=S)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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